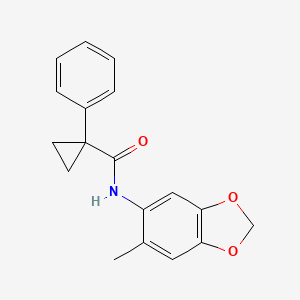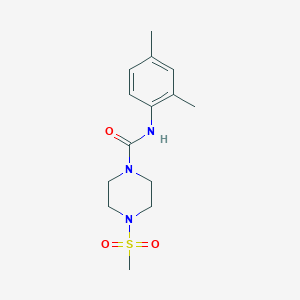
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide
Overview
Description
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide, also known as MDBP, is a chemical compound that belongs to the phenylcyclopropane family. MDBP has been studied extensively for its potential use in scientific research, specifically in the field of neuroscience.
Mechanism of Action
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have effects on motivation, attention, and arousal. N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a highly selective SSRI, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, there are also limitations to the use of N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitters, such as dopamine and norepinephrine, can complicate its interpretation in certain experimental paradigms.
Future Directions
There are several future directions for the study of N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide. One direction is to further investigate its effects on other neurotransmitters, such as dopamine and norepinephrine, and how these effects may contribute to its overall pharmacological profile. Another direction is to study the long-term effects of N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide on behavior and neuronal activity. Finally, the use of N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide in the study of various pathological processes, such as depression and anxiety, warrants further investigation.
Scientific Research Applications
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropanecarboxamide a useful tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
N-(6-methyl-1,3-benzodioxol-5-yl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-9-15-16(22-11-21-15)10-14(12)19-17(20)18(7-8-18)13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLXYMOSPGUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3(CC3)C4=CC=CC=C4)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4877986.png)
![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4877994.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4878006.png)
![1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)
![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)